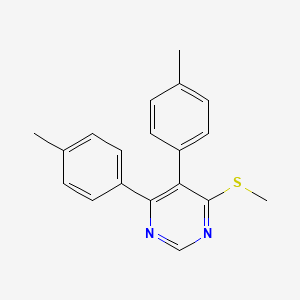![molecular formula C16H18FNO3S B12602138 [1,1'-Biphenyl]-2-sulfonamide, 4'-fluoro-N-(4-hydroxybutyl)- CAS No. 871114-14-6](/img/structure/B12602138.png)
[1,1'-Biphenyl]-2-sulfonamide, 4'-fluoro-N-(4-hydroxybutyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,1’-Biphenyl]-2-sulfonamide, 4’-fluoro-N-(4-hydroxybutyl)- is a complex organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a sulfonamide group, a fluorine atom, and a hydroxybutyl chain. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-2-sulfonamide, 4’-fluoro-N-(4-hydroxybutyl)- typically involves multiple steps. One common method includes the reaction of 4-fluorobiphenyl with sulfonamide under specific conditions to introduce the sulfonamide group. The hydroxybutyl chain is then added through a subsequent reaction, often involving a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
[1,1’-Biphenyl]-2-sulfonamide, 4’-fluoro-N-(4-hydroxybutyl)- undergoes various types of chemical reactions, including:
Oxidation: The hydroxybutyl chain can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The sulfonamide group can be reduced under specific conditions to form amines.
Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products
The major products formed from these reactions include ketones, carboxylic acids, amines, and substituted biphenyl derivatives. These products are often used as intermediates in further chemical synthesis .
Applications De Recherche Scientifique
[1,1’-Biphenyl]-2-sulfonamide, 4’-fluoro-N-(4-hydroxybutyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of [1,1’-Biphenyl]-2-sulfonamide, 4’-fluoro-N-(4-hydroxybutyl)- involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to interact with enzymes and proteins, potentially inhibiting their activity. The fluorine atom and hydroxybutyl chain may also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4’-Fluoro-1,1’-biphenyl-4-carboxylic acid: This compound shares the biphenyl and fluorine components but differs in the functional groups attached.
4-Fluoro ABUTINACA N-(4-hydroxybutyl) metabolite: This compound is structurally similar but belongs to the class of synthetic cannabinoids
Uniqueness
The uniqueness of [1,1’-Biphenyl]-2-sulfonamide, 4’-fluoro-N-(4-hydroxybutyl)- lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
871114-14-6 |
|---|---|
Formule moléculaire |
C16H18FNO3S |
Poids moléculaire |
323.4 g/mol |
Nom IUPAC |
2-(4-fluorophenyl)-N-(4-hydroxybutyl)benzenesulfonamide |
InChI |
InChI=1S/C16H18FNO3S/c17-14-9-7-13(8-10-14)15-5-1-2-6-16(15)22(20,21)18-11-3-4-12-19/h1-2,5-10,18-19H,3-4,11-12H2 |
Clé InChI |
FYGSVJRMJLIINN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=CC=C(C=C2)F)S(=O)(=O)NCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


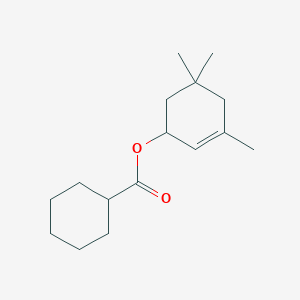
![4-(4-{[Butyl(methyl)amino]methyl}phenyl)-5-hydroxyisoquinolin-1(2H)-one](/img/structure/B12602062.png)
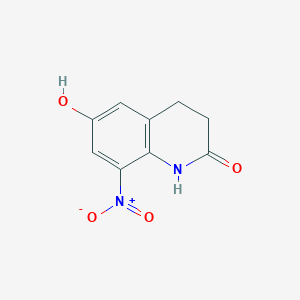
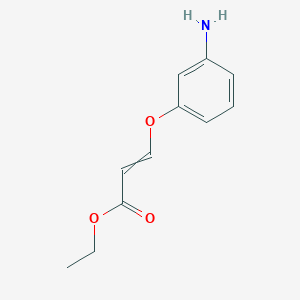
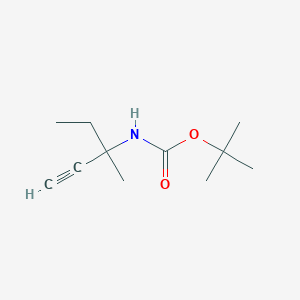

![(2R)-2-[(dibenzylamino)methyl]-3-methylbutan-1-ol](/img/structure/B12602087.png)


![({3-[(2-Bromophenyl)methyl]cyclohex-1-en-1-yl}oxy)(trimethyl)silane](/img/structure/B12602116.png)
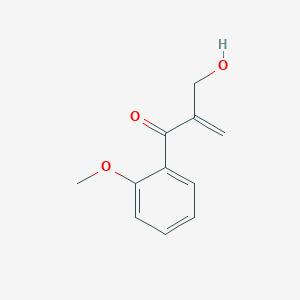

![4-Thiazolidinone, 2-(3-methoxyphenyl)-3-[(3-methoxyphenyl)methyl]-](/img/structure/B12602132.png)
